4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Rearrangements
An investigation into the Wagner–Meerwein rearrangement of quinoline-annulated compounds revealed insights into the transformation of 3a,6;4,5-diepoxyisoindol-1-ones, leading to the formation of various epoxycyclopentapyridines under optimum conditions. This research highlighted how the carboxyl group's position in the oxabicyclo[2.2.1]heptane moiety significantly influences the rearrangement direction (Zubkov et al., 2011).
Antimicrobial Potential
A study on the microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, including 2-propyl-(N’-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide, revealed significant antimicrobial properties. This research could contribute to future drug development, highlighting the potential of the quinoline motif in combating drug-resistant bacterial infections (Bello et al., 2017).
Synthesis of Constrained γ-Amino Acid Analogues
A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines demonstrated the potential of these compounds in synthesizing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Novel Scaffold Synthesis
The development of a pseudo-four-component reaction using trimethylglycine betaine-based catalysts for the synthesis of functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione derivatives showcased the creation of novel nitrogen-bearing heterocyclic scaffolds. This methodology displayed high diastereoselectivity and excellent atom economy, making it an eco-friendly and efficient approach to synthesizing complex molecular structures (Patel & Patel, 2019).
Enantioselective Synthesis
Research on the enantioselective synthesis of 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, a chiral building block for terpenoids, revealed a process involving multiple steps like reduction, esterification, and separation through preparative HPLC. This study contributed to the field of asymmetric synthesis and the development of enantiomerically pure compounds (Yu, 2005).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinoline-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-17(2)18(3)10-11-19(17,23-16(18)22)15(21)20-12-6-8-13-7-4-5-9-14(13)20/h4-5,7,9H,6,8,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWBCQMJMOTENL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCCC4=CC=CC=C43)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.